![molecular formula C6H13BO6 B14656140 Hydron;[3-(hydroxymethyl)-1,4,6,9-tetraoxa-5-boranuidaspiro[4.4]nonan-8-yl]methanol](/img/structure/B14656140.png)
Hydron;[3-(hydroxymethyl)-1,4,6,9-tetraoxa-5-boranuidaspiro[4.4]nonan-8-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydron;[3-(hydroxymethyl)-1,4,6,9-tetraoxa-5-boranuidaspiro[44]nonan-8-yl]methanol is a complex organic compound with a unique structure that includes boron, oxygen, and carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hydron;[3-(hydroxymethyl)-1,4,6,9-tetraoxa-5-boranuidaspiro[4.4]nonan-8-yl]methanol typically involves multi-step organic reactions. The process begins with the preparation of the boron-containing precursor, followed by the introduction of the hydroxymethyl groups. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Hydron;[3-(hydroxymethyl)-1,4,6,9-tetraoxa-5-boranuidaspiro[4.4]nonan-8-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Hydron;[3-(hydroxymethyl)-1,4,6,9-tetraoxa-5-boranuidaspiro[4.4]nonan-8-yl]methanol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of advanced materials and as a catalyst in certain chemical processes.
Wirkmechanismus
The mechanism by which Hydron;[3-(hydroxymethyl)-1,4,6,9-tetraoxa-5-boranuidaspiro[4.4]nonan-8-yl]methanol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s boron-containing structure allows it to form stable complexes with these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Eigenschaften
Molekularformel |
C6H13BO6 |
|---|---|
Molekulargewicht |
191.98 g/mol |
IUPAC-Name |
hydron;[3-(hydroxymethyl)-1,4,6,9-tetraoxa-5-boranuidaspiro[4.4]nonan-8-yl]methanol |
InChI |
InChI=1S/C6H12BO6/c8-1-5-3-10-7(12-5)11-4-6(2-9)13-7/h5-6,8-9H,1-4H2/q-1/p+1 |
InChI-Schlüssel |
AQTRBKYQIPHWOT-UHFFFAOYSA-O |
Kanonische SMILES |
[H+].[B-]12(OCC(O1)CO)OCC(O2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


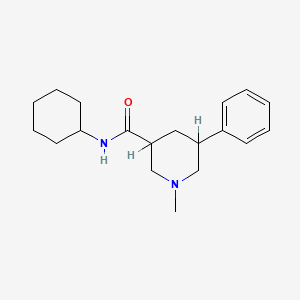
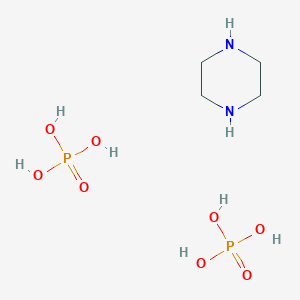
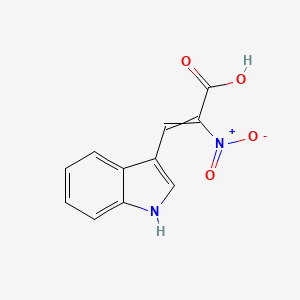

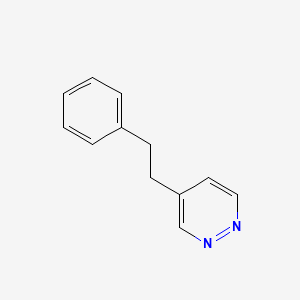
![2-[(Dimethylcarbamothioyl)sulfanyl]propanoic acid](/img/structure/B14656096.png)
![2-Nitro-5-[2-nitro-4-(trifluoromethyl)phenoxy]benzoic acid](/img/structure/B14656097.png)
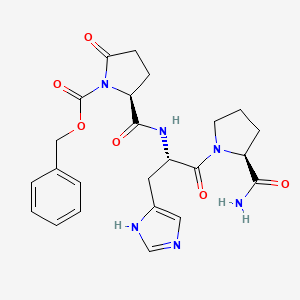
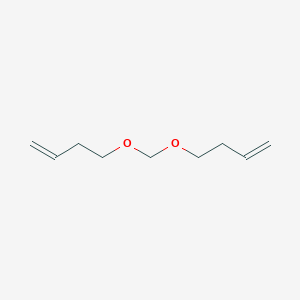
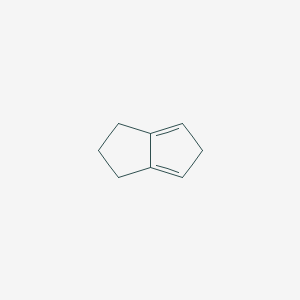
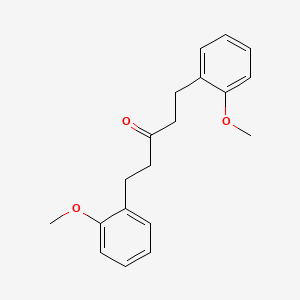
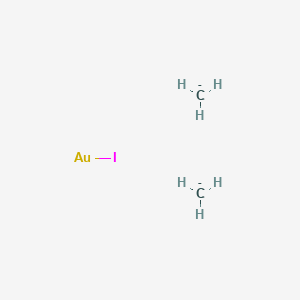
![N,N'-[(3-Oxoprop-1-ene-1,3-diyl)di(4,1-phenylene)]diacetamide](/img/structure/B14656126.png)
![(E)-3-[4-[(E)-2-carboxyethenyl]phenyl]prop-2-enoic acid;2-[4-(2-hydroxyethoxy)cyclohexyl]oxyethanol](/img/structure/B14656128.png)
